molecular formula C24H29N3O2 B4792832 N'-CYCLOOCTYL-N-(9-ETHYL-9H-CARBAZOL-3-YL)ETHANEDIAMIDE

N'-CYCLOOCTYL-N-(9-ETHYL-9H-CARBAZOL-3-YL)ETHANEDIAMIDE

Cat. No.: B4792832
M. Wt: 391.5 g/mol
InChI Key: FTFOTLRTFUHUPJ-UHFFFAOYSA-N
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Description

N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide is a compound that belongs to the class of carbazole derivatives Carbazole compounds are known for their versatile applications in various fields due to their unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclooctylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents to yield different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the reactive sites of the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dicarbaldehyde derivatives, while reduction can produce various carbazole-based amines.

Scientific Research Applications

N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide involves its interaction with molecular targets through its carbazole moiety. The compound can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-carbazol-9-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine
  • N’-((9-ethyl-9H-carbazol-3-yl)methylene)-3-phenyl-1H-pyrazole-5-carbohydrazide
  • 2-(9-ethyl-9H-carbazol-3-yl)-2,3-dihydro-1H-perimidine

Uniqueness

N’-Cyclooctyl-N-(9-ethyl-9H-carbazol-3-yl)ethanediamide stands out due to its unique combination of a cyclooctyl group and a carbazole moiety. This structural feature imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

N-cyclooctyl-N'-(9-ethylcarbazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-2-27-21-13-9-8-12-19(21)20-16-18(14-15-22(20)27)26-24(29)23(28)25-17-10-6-4-3-5-7-11-17/h8-9,12-17H,2-7,10-11H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFOTLRTFUHUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NC3CCCCCCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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